Isobaurenol
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Overview
Description
Isoborneol is a bicyclic organic compound and a terpene derivative. It is a chiral molecule that exists as enantiomers. The hydroxyl group in isoborneol is placed in an exo position, distinguishing it from its endo diastereomer, borneol .
Preparation Methods
Isoborneol is synthesized commercially by hydrolysis of isobornyl acetate. The latter is obtained from the treatment of camphene with acetic acid in the presence of a strong acid catalyst . Another method involves the continuous saponification of isobornyl acetate using sodium hydroxide, followed by rectification, layering, washing with water, and crystallization to produce white isoborneol crystals .
Chemical Reactions Analysis
Isoborneol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of isoborneol to camphor using hypochlorous acid. This reaction can be reversed by reducing camphor back to isoborneol using sodium borohydride . Common reagents used in these reactions include methylene chloride and sodium borohydride. The major products formed from these reactions are camphor and isoborneol .
Scientific Research Applications
Isoborneol has significant applications in scientific research, particularly in enhancing drug delivery across various physiological barriers. It has been used as a permeation enhancer to improve drug delivery to the brain, mucosal barriers, and transdermal applications . Additionally, isoborneol has been studied for its potential to alter cell membrane lipid structures and modulate ATP binding cassette transporters, contributing to its effectiveness in drug delivery .
Mechanism of Action
The mechanism by which isoborneol exerts its effects involves its ability to modulate lipid bilayers and physiological barriers. Isoborneol’s higher lipid solubility allows it to act as a better permeation enhancer by altering membrane properties and facilitating drug passage across barriers such as the blood-brain barrier . This modulation involves changes in cell membrane lipid structures and tight junction proteins .
Comparison with Similar Compounds
Isoborneol is closely related to borneol, its endo diastereomer. Both compounds are bicyclic organic compounds and terpene derivatives, but they differ in the position of the hydroxyl group. Borneol is used in traditional Chinese medicine and has applications in enhancing drug delivery, similar to isoborneol . Other similar compounds include camphor, which is derived from the oxidation of borneol and isoborneol, and fenchol, another widely used compound derived from essential oils .
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Properties
Molecular Formula |
C30H50O |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,13,14-tetradecahydro-1H-picen-3-ol |
InChI |
InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(27)20(19)2/h19-20,23-25,31H,9-18H2,1-8H3 |
InChI Key |
FOAKGLWNANRWRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC3(C4=C(CCC3(C2C1C)C)C5(CCC(C(C5CC4)(C)C)O)C)C)C |
Origin of Product |
United States |
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